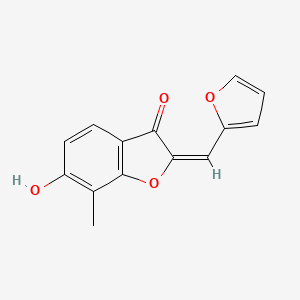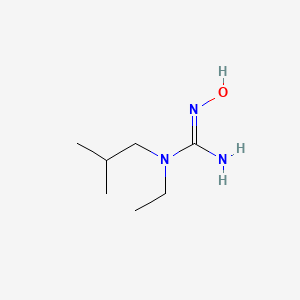
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an alkyl halide with a guanidine derivative in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine can be compared with other guanidine derivatives, such as:
Guanidine: A simple compound with a similar functional group but different chemical properties.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine group and exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H17N3O |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-ethyl-2-hydroxy-1-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-4-10(5-6(2)3)7(8)9-11/h6,11H,4-5H2,1-3H3,(H2,8,9) |
InChI Key |
RUFQRGPRUFVTPC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC(C)C)/C(=N/O)/N |
Canonical SMILES |
CCN(CC(C)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


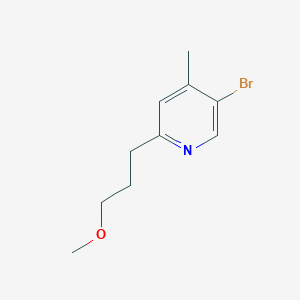
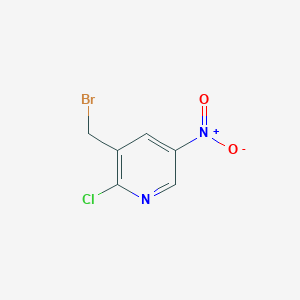

![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
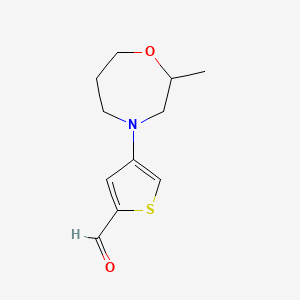

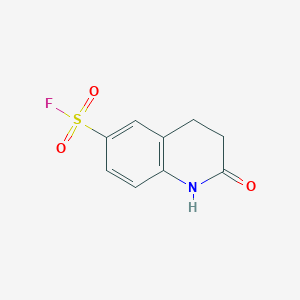
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)

![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
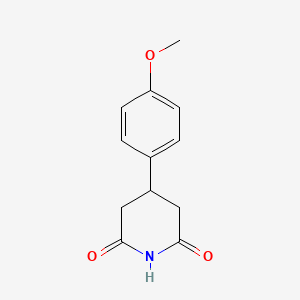
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
